3-Chloro-5-cyano-4-hydroxybenzoic acid 3-Chloro-5-cyano-4-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13764229
InChI: InChI=1S/C8H4ClNO3/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-2,11H,(H,12,13)
SMILES: C1=C(C=C(C(=C1C#N)O)Cl)C(=O)O
Molecular Formula: C8H4ClNO3
Molecular Weight: 197.57 g/mol

3-Chloro-5-cyano-4-hydroxybenzoic acid

CAS No.:

Cat. No.: VC13764229

Molecular Formula: C8H4ClNO3

Molecular Weight: 197.57 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-cyano-4-hydroxybenzoic acid -

Specification

Molecular Formula C8H4ClNO3
Molecular Weight 197.57 g/mol
IUPAC Name 3-chloro-5-cyano-4-hydroxybenzoic acid
Standard InChI InChI=1S/C8H4ClNO3/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-2,11H,(H,12,13)
Standard InChI Key CNHVKAWWDZHMCL-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C#N)O)Cl)C(=O)O
Canonical SMILES C1=C(C=C(C(=C1C#N)O)Cl)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 3-chloro-5-cyano-4-hydroxybenzoic acid is C₉H₅ClNO₃, derived by substituting the methyl ester group in its analog (C₁₀H₇ClNO₃) with a carboxylic acid moiety. The molecular weight is calculated as 213.59 g/mol, accounting for the loss of a methyl group (–CH₃, 15.03 g/mol) and the addition of a hydroxyl group (–OH, 17.01 g/mol) at the carboxyl position.

Spectroscopic and Computational Data

The methyl ester analog’s spectroscopic data offer insights into the free acid’s structure:

  • IUPAC Name: 3-Chloro-5-cyano-4-hydroxybenzoic acid .

  • SMILES: OC(=O)C1=CC(=C(C(=C1Cl)O)C#N) .

  • InChIKey: GQPXYNMBPLSNQT-UHFFFAOYSA-N (derived from the ester form) .

The presence of electron-withdrawing groups (–Cl, –CN) and the hydroxyl group creates a polarized aromatic system, influencing reactivity and intermolecular interactions.

Synthetic Methodologies

Esterification and Functionalization

The synthesis of methyl 3-chloro-5-cyano-4-hydroxybenzoate involves esterification of the parent benzoic acid . For the free acid, analogous steps would require protection/deprotection strategies:

  • Esterification: Reaction of 3-chloro-4-hydroxybenzoic acid with methanol under acidic conditions to form the methyl ester.

  • Cyanation: Introduction of the cyano group at position 5 via nucleophilic substitution or metal-catalyzed cross-coupling .

Chlorination and Hydroxylation

Chlorination at position 3 is typically achieved using chlorinating agents like POCl₃ or Cl₂ gas . The hydroxyl group at position 4 may originate from demethylation of a methoxy precursor, as seen in bosutinib synthesis .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water due to the hydrophobic cyano and chloro groups, but soluble in polar aprotic solvents (e.g., DMF, DMSO) .

  • Stability: Susceptible to decarboxylation at elevated temperatures, common in ortho-substituted benzoic acids .

Thermal Properties

The methyl ester analog has no reported melting point , but the free acid’s melting point is anticipated to exceed 200°C based on analogous compounds (e.g., 3-chloro-5-hydroxy-4-methoxybenzaldehyde melts at 114–117°C) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Structurally related compounds serve as intermediates in kinase inhibitors like bosutinib . The cyano group enhances binding affinity to target proteins, while the hydroxyl group facilitates hydrogen bonding .

Coordination Chemistry

The hydroxyl and carboxylic acid groups enable chelation with metal ions, making the compound a candidate for catalytic or materials science applications .

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